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Compound of Interest

Compound Name: 2-Methoxyquinoline-6-carbonitrile

Cat. No.: B3044013 Get Quote

Abstract: This document provides a comprehensive technical overview of 2-
Methoxyquinoline-6-carbonitrile, a key heterocyclic compound in medicinal chemistry. It

details the compound's physicochemical properties, spectroscopic profile, chemical reactivity,

and known biological activities. This guide is intended for researchers, scientists, and

professionals in the field of drug development and organic synthesis, offering structured data,

detailed experimental protocols, and visual diagrams to facilitate understanding and

application.

Compound Identification and Structure
2-Methoxyquinoline-6-carbonitrile is a heterocyclic compound featuring a quinoline core

substituted with a methoxy group at the C2 position and a nitrile group at the C6 position.[1]

This structure makes it a valuable intermediate, particularly in the synthesis of analogs of the

tuberculosis drug bedaquiline.[1]
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Identifier Data Reference

IUPAC Name
2-methoxyquinoline-6-

carbonitrile
[2]

CAS Number 99471-68-8 [1][2][3]

Molecular Formula C₁₁H₈N₂O [2][3][4]

Molecular Weight 184.19 g/mol [2]

Canonical SMILES
COC1=NC2=C(C=C1)C=C(C=

C2)C#N
[2]

InChI Key
FYHRFFZLPUDBQQ-

UHFFFAOYSA-N
[2]

Synonyms

6-Cyano-2-methoxyquinoline,

2-Methoxy-6-

quinolinecarbonitrile

[2]

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various

chemical and biological systems. The data for 2-Methoxyquinoline-6-carbonitrile and a

closely related isomer are summarized below.
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Property Value Notes

Melting Point 177-178 °C
Data for isomer 6-Methoxy-2-

quinolinecarbonitrile.[5]

Boiling Point 362.2 °C at 760 mmHg
Data for isomer 6-Methoxy-2-

quinolinecarbonitrile.[5]

Density 1.23 g/cm³
Data for isomer 6-Methoxy-2-

quinolinecarbonitrile.[5]

XLogP3 2.2 A measure of lipophilicity.

Polar Surface Area 45.9 Å² [2]

Refractive Index 1.627
Data for isomer 6-Methoxy-2-

quinolinecarbonitrile.

Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-
Methoxyquinoline-6-carbonitrile.
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Technique Key Characteristic Features

IR Spectroscopy

A sharp, strong absorption band is expected for

the nitrile (–C≡N) group stretching vibration,

typically appearing in the range of 2200–2250

cm⁻¹.[1]

¹H NMR

The methoxy (–OCH₃) protons are expected to

show a singlet with a chemical shift (δ) around

3.9–4.1 ppm.[1] Aromatic protons on the

quinoline ring will appear in the downfield

region.

¹³C NMR

The carbon atom of the nitrile (–C≡N) group

typically resonates in the range of δ 110–120

ppm.[1] The methoxy carbon will appear further

upfield.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is

used to confirm the molecular weight and

elemental composition. The exact mass is

184.063662883 Da.[2] The analysis validates

molecular ion peaks (e.g., [M+H]⁺) and

fragmentation patterns.[1]

Chemical Reactivity and Synthesis
As a functionalized quinoline, this compound undergoes several key reactions and serves as a

versatile building block.[1]

Key Chemical Reactions
Oxidation: The nitrile and methoxy groups can be sensitive to strong oxidizing agents.

However, under controlled conditions, oxidation can lead to the formation of quinoline-6-

carboxylic acid derivatives.[1] Common oxidizing agents include potassium permanganate.

[1]

Reduction: The nitrile group can be reduced to a primary amine (2-Methoxyquinoline-6-

amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through
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catalytic hydrogenation (H₂/Pd).[1]

Substitution: The methoxy group at the C2 position can be substituted with other functional

groups, such as halogens or alkyl groups, under appropriate conditions.[1]

2-Methoxyquinoline-6-carbonitrile

Quinoline-6-carboxylic
acid derivative

Oxidation
(e.g., KMnO4)

2-Methoxyquinoline-6-amine

Reduction
(e.g., LiAlH4)

Substituted quinoline
derivative

Substitution

Click to download full resolution via product page

Key chemical transformations of the title compound.

Experimental Protocols
Protocol 1: Representative Synthesis via Cyanation

This protocol is based on a general method for introducing a nitrile group to a quinoline core.[1]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 2-methoxyquinoline (1 equivalent) in a suitable solvent like

dimethylformamide (DMF).

Reagent Addition: Add a cyanating agent, such as cyanogen bromide (1.1 equivalents), to

the solution.

Base Addition: Slowly add a base, such as sodium hydroxide or potassium carbonate (1.5

equivalents), to the mixture.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours,

monitoring the reaction progress using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

ice-cold water to precipitate the product.

Purification: Filter the crude solid product and wash it with water. Purify the product by

recrystallization from a suitable solvent like ethanol to obtain pure 2-Methoxyquinoline-6-
carbonitrile.[1]

Protocol 2: Spectroscopic Characterization (NMR)

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

Dissolution: Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean NMR tube.

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400

MHz or higher).

Data Interpretation: Process the spectra and integrate the proton signals. Confirm the

presence of the methoxy singlet around δ 3.9-4.1 ppm and the characteristic aromatic

signals. In the ¹³C spectrum, identify the nitrile carbon peak around δ 110-120 ppm.[1]
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General experimental workflow for synthesis and analysis.

Biological Activity and Applications
Quinoline derivatives are known for a wide range of pharmacological activities, including

antimicrobial, anticancer, and anti-inflammatory properties.[6] 2-Methoxyquinoline-6-
carbonitrile is a significant contributor to this field, primarily as a synthetic intermediate.

Drug Development: It is a crucial building block for synthesizing more complex heterocyclic

compounds used in drug discovery.[1]

Antimicrobial Research: The quinoline scaffold is known to target bacterial enzymes. This

compound has been investigated for its potential to inhibit DNA gyrase and topoisomerase

IV, which are essential for bacterial DNA replication and transcription.[1] This mechanism

disrupts the bacterial life cycle, leading to cell death, similar to the action of quinolone

antibiotics.[1]
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Anticancer Properties: Studies suggest that certain quinoline derivatives may induce cell

cycle arrest and promote apoptosis (programmed cell death) in cancer cells, making them

candidates for further investigation in oncology.[1]

Biochemical Probe: Due to its specific structure, it can be used as a molecular probe to study

enzyme-substrate interactions in proteomics research.[1][4]
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Proposed mechanism of antimicrobial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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